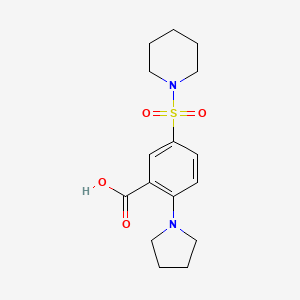

5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with piperidine and pyrrolidine groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. A common route might include:

Formation of the benzoic acid core: This can be achieved through Friedel-Crafts acylation of benzene derivatives.

Introduction of the piperidine group: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.

Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

Addition of the pyrrolidine group: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.

Reduction: Reduction reactions might target the sulfonyl group or the benzoic acid moiety.

Substitution: Various substitution reactions can occur, especially at the aromatic ring or the nitrogen atoms in the piperidine and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents such as alkyl halides or sulfonyl chlorides under basic or acidic conditions are typical.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Biological Activities

While specific biological activities of 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Potential activities may include:

- Antibacterial and Antifungal Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound could possess similar antimicrobial activity .

- Enzyme Inhibition : The presence of both piperidine and pyrrolidine rings suggests potential interactions with biological targets such as enzymes or receptors, which could lead to therapeutic effects .

Case Studies and Research Findings

Research has indicated that compounds bearing piperidine moieties are associated with various therapeutic effects, including:

- Antimicrobial Activity : Studies have demonstrated that related compounds exhibit moderate to strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease, highlighting their potential in treating conditions related to these enzymes .

Potential Applications in Drug Development

Given its structural characteristics, this compound has several potential applications in drug development:

- Therapeutic Agents : The compound could be explored for developing new therapeutic agents targeting various diseases, particularly those requiring modulation of enzyme activity or receptor interactions.

- Agrochemicals : It may serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals, contributing to the development of new agricultural products .

- Research Tool : The compound can be utilized in research settings to explore its interactions with specific biological targets using techniques like surface plasmon resonance or isothermal titration calorimetry.

Mécanisme D'action

The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Piperidine-1-sulfonyl)-2-(morpholin-1-yl)benzoic acid

- 5-(Piperidine-1-sulfonyl)-2-(piperazin-1-yl)benzoic acid

Uniqueness

Compared to similar compounds, 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid might exhibit unique properties such as different binding affinities, solubility, or reactivity due to the presence of the pyrrolidine group.

Activité Biologique

5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a benzoic acid core substituted with piperidine and pyrrolidine rings. This compound's molecular formula is C15H20N2O3S, with a molecular weight of approximately 338.42 g/mol. The presence of a sulfonyl group enhances its chemical reactivity and potential biological activity.

Structural Characteristics

The compound's structure allows for diverse interactions with biological targets, primarily due to the piperidine and pyrrolidine moieties. These nitrogen-containing heterocycles are known for their pharmacological relevance, often acting as ligands for various receptors or enzymes.

| Property | Details |

|---|---|

| Molecular Formula | C15H20N2O3S |

| Molecular Weight | 338.42 g/mol |

| Core Structure | Benzoic acid with piperidine and pyrrolidine substituents |

| Functional Groups | Sulfonyl, carboxylic acid |

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures have demonstrated significant pharmacological properties, including:

- Antibacterial Activity : Compounds with piperidine and pyrrolidine rings often show activity against various bacterial strains. For instance, derivatives have been reported to exhibit minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : The sulfonamide functionality typically found in this class of compounds suggests potential for enzyme inhibition. For example, related compounds have shown strong inhibitory activity against urease and acetylcholinesterase (AChE), with IC50 values as low as 0.63 μM .

Antibacterial Studies

In a recent study evaluating antibacterial properties, derivatives similar to this compound were tested against several strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 3.12 - 12.5 |

| Salmonella typhi | Moderate activity observed |

| Bacillus subtilis | Moderate to strong activity |

These findings indicate that the compound may possess similar antibacterial properties, warranting further investigation into its efficacy against resistant bacterial strains.

Enzyme Inhibition

Research has highlighted the enzyme inhibitory potential of compounds within this chemical class:

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.63 |

| Urease | 2.14 |

These results suggest that this compound could be explored as a lead compound for developing new enzyme inhibitors, particularly in treating conditions where AChE inhibition is beneficial.

The exact mechanisms of action for this compound remain to be fully elucidated; however, its structural components suggest several potential pathways:

- Receptor Interaction : The presence of piperidine and pyrrolidine rings indicates possible interactions with neurotransmitter receptors, which could lead to therapeutic effects in neurodegenerative diseases.

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking substrate molecules or binding to active sites, thereby disrupting normal biological processes.

Propriétés

IUPAC Name |

5-piperidin-1-ylsulfonyl-2-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(20)14-12-13(6-7-15(14)17-8-4-5-9-17)23(21,22)18-10-2-1-3-11-18/h6-7,12H,1-5,8-11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQIKJWNPWDPEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85198863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.